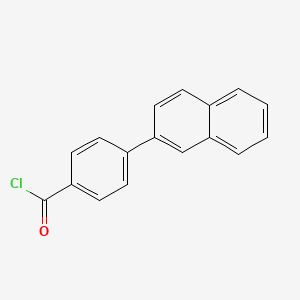![molecular formula C18H16N2 B11854288 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline CAS No. 110895-29-9](/img/structure/B11854288.png)
2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an imidazole ring fused to a quinoline ring, with a 4-methylphenyl group attached to the imidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of aniline and acetophenone, followed by cyclization using a zeolite catalyst . Another approach involves the use of microwave-assisted reactions, which can enhance the efficiency and yield of the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts such as zeolites or metal catalysts may be employed to facilitate the cyclization reaction and improve the overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinoline and imidazole derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its antimicrobial and antiviral properties.
Medicine: The compound shows promise as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exerting its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with a similar structure.
Imidazole: Another nitrogen-containing heterocycle that shares the imidazole ring with the compound.
Quinazoline: A compound with a similar fused ring structure but different functional groups.
Uniqueness
2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline is unique due to its specific combination of the imidazole and quinoline rings, along with the 4-methylphenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
110895-29-9 |
|---|---|
Fórmula molecular |
C18H16N2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline |
InChI |
InChI=1S/C18H16N2/c1-13-6-8-14(9-7-13)16-12-20-17-5-3-2-4-15(17)10-11-18(20)19-16/h2-9,12H,10-11H2,1H3 |
Clave InChI |
NTYZJKVBPQISKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CN3C(=N2)CCC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Bromo-4-chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B11854230.png)

![4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B11854233.png)







